molecular formula C17H16N2O2S B2586163 3-{[4-(Furan-2-yl)thiophen-2-yl]methyl}-1-(2-methylphenyl)urea CAS No. 2380061-73-2

3-{[4-(Furan-2-yl)thiophen-2-yl]methyl}-1-(2-methylphenyl)urea

Cat. No.: B2586163
CAS No.: 2380061-73-2
M. Wt: 312.39
InChI Key: YOFHUMZAWUXKOX-UHFFFAOYSA-N
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Description

3-{[4-(Furan-2-yl)thiophen-2-yl]methyl}-1-(2-methylphenyl)urea is an organic compound that features a complex structure with multiple functional groups. It contains a furan ring, a thiophene ring, and a urea moiety, making it a molecule of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(Furan-2-yl)thiophen-2-yl]methyl}-1-(2-methylphenyl)urea typically involves multi-step organic synthesis. One common approach is as follows:

    Formation of the Furan-Thiophene Intermediate: The initial step involves the coupling of furan and thiophene rings. This can be achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using appropriate boronic acids and halides.

    Introduction of the Methyl Group: The next step involves the introduction of a methyl group to the thiophene ring. This can be done using a Friedel-Crafts alkylation reaction with methyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Formation of the Urea Moiety: The final step involves the reaction of the intermediate with 2-methylphenyl isocyanate to form the desired urea compound. This reaction typically occurs under mild conditions, such as room temperature, in an inert solvent like dichloromethane.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

3-{[4-(Furan-2-yl)thiophen-2-yl]methyl}-1-(2-methylphenyl)urea can undergo various types of chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of epoxides or sulfoxides.

    Reduction: The compound can be reduced using reagents like lithium aluminum hydride or sodium borohydride, potentially reducing the urea moiety to an amine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically performed in an organic solvent like dichloromethane at room temperature.

    Reduction: Lithium aluminum hydride, sodium borohydride; typically performed in an inert solvent like tetrahydrofuran under reflux conditions.

    Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether; nucleophilic reagents like sodium methoxide; typically performed in polar solvents like ethanol or acetonitrile.

Major Products Formed

    Oxidation: Epoxides, sulfoxides

    Reduction: Amines

    Substitution: Halogenated derivatives, alkylated derivatives

Scientific Research Applications

3-{[4-(Furan-2-yl)thiophen-2-yl]methyl}-1-(2-methylphenyl)urea has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of 3-{[4-(Furan-2-yl)thiophen-2-yl]methyl}-1-(2-methylphenyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cell signaling pathways and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    3-{[4-(Furan-2-yl)thiophen-2-yl]methyl}-1-phenylurea: Similar structure but lacks the 2-methyl group on the phenyl ring.

    3-{[4-(Furan-2-yl)thiophen-2-yl]methyl}-1-(4-methylphenyl)urea: Similar structure but has the methyl group at the 4-position of the phenyl ring.

    3-{[4-(Furan-2-yl)thiophen-2-yl]methyl}-1-(2-chlorophenyl)urea: Similar structure but has a chlorine atom instead of a methyl group on the phenyl ring.

Uniqueness

The uniqueness of 3-{[4-(Furan-2-yl)thiophen-2-yl]methyl}-1-(2-methylphenyl)urea lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 2-methyl group on the phenyl ring may enhance its binding affinity to certain molecular targets, potentially leading to improved efficacy in its applications.

Properties

IUPAC Name

1-[[4-(furan-2-yl)thiophen-2-yl]methyl]-3-(2-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2S/c1-12-5-2-3-6-15(12)19-17(20)18-10-14-9-13(11-22-14)16-7-4-8-21-16/h2-9,11H,10H2,1H3,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOFHUMZAWUXKOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NCC2=CC(=CS2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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